molecular formula C7H3ClN2O2S B183685 7-Chloro-6-nitrothieno[3,2-b]pyridine CAS No. 110651-92-8

7-Chloro-6-nitrothieno[3,2-b]pyridine

Cat. No. B183685
CAS RN: 110651-92-8
M. Wt: 214.63 g/mol
InChI Key: RKZKGVJIROTNKJ-UHFFFAOYSA-N
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Description

7-Chloro-6-nitrothieno[3,2-b]pyridine is a chemical compound with the CAS Number: 110651-92-8 . It has a molecular weight of 215.64 and its IUPAC name is 7-chloro-6-nitro-1H-1lambda3-thieno[3,2-b]pyridine .


Molecular Structure Analysis

The InChI code for 7-Chloro-6-nitrothieno[3,2-b]pyridine is 1S/C7H4ClN2O2S/c8-6-5(10(11)12)3-9-4-1-2-13-7(4)6/h1-3,13H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The predicted boiling point of 7-Chloro-6-nitrothieno[3,2-b]pyridine is 338.2±37.0 °C . Its predicted density is 1.650±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Efficient Synthesis of Derivatives : 7-Chloro-6-nitrothieno[3,2-b]pyridine serves as a versatile building block in synthesizing 4-substituted 7-azaindole derivatives through nucleophilic displacement reactions, demonstrating its utility in constructing complex molecular architectures (Figueroa‐Pérez et al., 2006).

  • Chemical Reactions and Transformations : The compound has been studied for its various chemical reactions, including nitration processes. This research elucidates the chemical behavior and potential applications of 7-Chloro-6-nitrothieno[3,2-b]pyridine in different chemical environments (Klemm et al., 1970; Klemm et al., 1989)(Klemm et al., 1985).

  • Nitration Studies : Research on nitration of thieno[3,2-b]pyridine systems provides insights into the synthesis of nitro derivatives, which are important intermediates in organic synthesis (Szabó & Gronowitz, 1993).

Biomedical Applications

  • Cytotoxicity Against Leukemia Cells : Some derivatives of 7-Chloro-6-nitrothieno[3,2-b]pyridine have demonstrated cytotoxic effects against both sensitive and multidrug-resistant leukemia cells, highlighting its potential as an antineoplastic agent (Al-Trawneh et al., 2021).

  • Antimicrobial Activities : Derivatives of 7-Chloro-6-nitrothieno[3,2-b]pyridine have been synthesized and tested for antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements are P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

7-chloro-6-nitrothieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-6-5(10(11)12)3-9-4-1-2-13-7(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZKGVJIROTNKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(C(=CN=C21)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557446
Record name 7-Chloro-6-nitrothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-6-nitrothieno[3,2-b]pyridine

CAS RN

110651-92-8
Record name 7-Chloro-6-nitrothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Nitrothieno[3,2-b]pyridin-7-ol (3.3 g, 17 mmol) was suspended in phosphoryl chloride (30 mL, 400 mmol) and heated at reflux for 1 h (dissolution was apparent after 45 min) The solvent was removed. Toluene was added to the residue and the volatiles were removed in vacuo. Dichloromethane and sat. NaHCO3 solution were added (Caution: gas evolution), and the layers separated. The organic layer was washed with water, dried over MgSO4 and concentrated to give the desired product (2.7 g, 75%). LCMS calculated for C7H4ClN2O2S (M+H)+: m/z=215.0. Found: 214.9.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
75%

Synthesis routes and methods II

Procedure details

POCl3 (20.0 mL) was added to 6-nitrothieno[3,2-b]pyridin-7-ol (1.56 g, 7.95 mmol). The mixture was stirred at 110° C. for 3 h. The reaction mixture was then concentrated under reduced pressure. The resulting residue was dissolved in DCM (150 mL), and a saturated aq. NaHCO3 (150 mL) was added slowly. The organic layer was washed with water (100 mL) and brine (100 mL), then dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (0 to 30% EtOAc in hexanes) to afford the sub-title compound as a pale yellow solid (1.39 g, 82%). LCMS calc. for C2H4ClN2O2S (M+H)+: m/z=215.0. found 215.0.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Yield
82%

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